molecular formula C16H13NO5 B14717934 2,3-Dimethoxy-10-methylacridine-1,4,9-trione CAS No. 23428-53-7

2,3-Dimethoxy-10-methylacridine-1,4,9-trione

Cat. No.: B14717934
CAS No.: 23428-53-7
M. Wt: 299.28 g/mol
InChI Key: LZIQQFXNXNNQHX-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-10-methylacridine-1,4,9-trione is a chemical compound with the molecular formula C₁₆H₁₃NO₅ It is known for its unique structure, which includes an acridine core substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-10-methylacridine-1,4,9-trione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine, followed by cyclization and oxidation steps to form the acridine core. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-10-methylacridine-1,4,9-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced acridine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

2,3-Dimethoxy-10-methylacridine-1,4,9-trione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-10-methylacridine-1,4,9-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to various biological effects. It may also inhibit specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound of 2,3-Dimethoxy-10-methylacridine-1,4,9-trione, known for its use in dyes and antiseptics.

    9-Aminoacridine: A derivative with antimicrobial properties.

    Acriflavine: Another acridine derivative used as an antiseptic and in biological research.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

23428-53-7

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

2,3-dimethoxy-10-methylacridine-1,4,9-trione

InChI

InChI=1S/C16H13NO5/c1-17-9-7-5-4-6-8(9)12(18)10-11(17)14(20)16(22-3)15(21-2)13(10)19/h4-7H,1-3H3

InChI Key

LZIQQFXNXNNQHX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C(=O)C(=C(C3=O)OC)OC

Origin of Product

United States

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